1-Methanesulfonylcycloheptane-1-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-Methanesulfonylcycloheptane-1-carboxylic acid involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Industrial production methods often involve the use of advanced synthetic techniques and high-purity reagents to ensure the compound’s quality and consistency .
Chemical Reactions Analysis
1-Methanesulfonylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Scientific Research Applications
1-Methanesulfonylcycloheptane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: The compound’s stability and reactivity make it valuable in various industrial processes
Mechanism of Action
The mechanism of action of 1-Methanesulfonylcycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
1-Methanesulfonylcycloheptane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: Known for its role as a precursor to the plant hormone ethylene.
Naphthenic acids: These are naturally occurring compounds in crude oil, known for their complex mixture of acyclic, cyclo-aliphatic, and aromatic carboxylic acids.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C9H16O4S |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
1-methylsulfonylcycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O4S/c1-14(12,13)9(8(10)11)6-4-2-3-5-7-9/h2-7H2,1H3,(H,10,11) |
InChI Key |
SGNPGBGTVYCMDO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CCCCCC1)C(=O)O |
Origin of Product |
United States |
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